3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate
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Overview
Description
3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate: is a fluorinated organic compound with the molecular formula C7H9F5O3. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3-tetrafluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products:
Substitution Products: Depending on the substituent introduced.
Hydrolysis Products: 3-fluoropropanol and 2,2,3,3-tetrafluoropropanol.
Transesterification Products: Various carbonate esters.
Scientific Research Applications
3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing their stability and activity. Additionally, the carbonate group can undergo hydrolysis, releasing the active fluorinated alcohols that can interact with specific molecular pathways .
Comparison with Similar Compounds
Bis(2,2,3,3-tetrafluoropropyl) carbonate: Similar in structure but with two 2,2,3,3-tetrafluoropropyl groups instead of one.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: A fluorinated ether with similar applications in battery electrolytes
Uniqueness: 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of a fluorinated propyl group and a carbonate ester, providing a balance of stability and reactivity that is valuable in various applications .
Properties
Molecular Formula |
C7H9F5O3 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H9F5O3/c8-2-1-3-14-6(13)15-4-7(11,12)5(9)10/h5H,1-4H2 |
InChI Key |
BDFJINYPDFTCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)F)(F)F)CF |
Origin of Product |
United States |
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